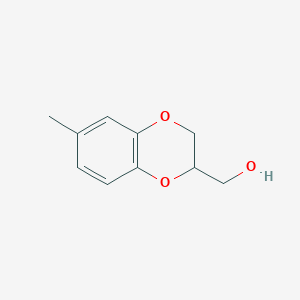

2-Hydroxymethyl 6-methyl 1,4-benzodioxan

Description

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(6-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |

InChI |

InChI=1S/C10H12O3/c1-7-2-3-9-10(4-7)12-6-8(5-11)13-9/h2-4,8,11H,5-6H2,1H3 |

InChI Key |

UXNXYDNYCNNLJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CO2)CO |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry and Drug Design

The 1,4-benzodioxane structure serves as a versatile scaffold for designing biologically active compounds. This compound has been explored for its potential as:

- Antidepressants and Anxiolytics : Several studies have highlighted the antidepressant and anxiolytic properties of benzodioxane derivatives. For instance, compounds derived from this scaffold have demonstrated effectiveness in alleviating symptoms associated with depression and anxiety without the sedative side effects typical of many existing medications .

- Anticancer Agents : Research indicates that benzodioxane derivatives can act as inhibitors of critical pathways in cancer cell growth. Notably, one study identified a benzodioxane bisamide probe that inhibits the HSF1 pathway, showing growth-inhibitory activities in ovarian carcinoma models . Another derivative exhibited significant activity against p38α MAPK pathways, further supporting the scaffold's utility in cancer therapeutics .

- Neurological Disorders : The inhibition of monoamine oxidase B (MAO-B) by benzodioxane-substituted chalcone derivatives has been reported, suggesting their potential in treating neurological disorders such as Parkinson's disease . The structure-activity relationship studies indicate that modifications to the benzodioxane ring enhance selectivity and potency against MAO-B.

Antimicrobial Properties

Recent investigations into the antimicrobial activities of benzodioxane derivatives have shown promising results:

- Inhibition of Cell Division Protein FtsZ : Certain benzodioxane compounds have demonstrated comparable inhibitory effects on bacterial cell division proteins like FtsZ in both Staphylococcus aureus and Escherichia coli. This suggests a novel mechanism of action that could lead to the development of new antimicrobial agents .

- Broad-Spectrum Activity : The structural diversity within the benzodioxane derivatives allows for tailored modifications that enhance their efficacy against various pathogens. Some derivatives have shown notable cytotoxic effects against several bacterial strains, indicating their potential as broad-spectrum antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzodioxane derivatives. Key findings include:

- Positioning of Functional Groups : The placement of substituents on the benzodioxane ring significantly influences biological activity. For example, variations in substituent position can affect anti-inflammatory properties, with specific configurations yielding enhanced efficacy .

- Chirality and Stereochemistry : The synthesis of chiral benzodioxane derivatives has been explored to improve selectivity for specific biological targets. The ability to produce enantiopure compounds allows for a more targeted therapeutic approach, potentially reducing side effects associated with racemic mixtures .

Data Table: Summary of Biological Activities

Case Studies

- Antidepressant Efficacy : A study evaluated a series of benzodioxane derivatives for their antidepressant effects in animal models. Results indicated significant reductions in depression-like behaviors compared to controls, highlighting the scaffold's therapeutic potential .

- Anticancer Activity : Research on a specific benzodioxane derivative showed promising results in inhibiting tumor growth in xenograft models. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further clinical development .

- Antimicrobial Action : A recent investigation into a novel benzodioxane compound revealed its ability to disrupt bacterial cell division by targeting FtsZ proteins. This mechanism represents a new approach to antibiotic development amid rising antibiotic resistance .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Anticancer Activity: Comparison with 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives bearing the 1,4-benzodioxan moiety (e.g., compound 65 in ) exhibit potent telomerase inhibition (IC50 = 1.27 ± 0.05 µM) and antiproliferative effects against cancer cell lines (HepG2 IC50 = 7.21 µM) . These compounds form hydrogen bonds with telomerase residues (Lys372, Lys406) and π-cation interactions, enhancing binding affinity. In contrast, 2-hydroxymethyl 6-methyl 1,4-benzodioxan lacks the oxadiazole ring, which may reduce telomerase targeting but could improve solubility due to the polar hydroxymethyl group.

Kinase Inhibition: Comparison with DYT-40 (2-Styryl-5-nitroimidazole Derivatives)

DYT-40 (compound 3c in ) contains a 1,4-benzodioxan moiety linked to a nitroimidazole group. While it shows moderate FAK inhibition (IC50 = 18.42 µM), its structural analog 3p (IC50 = 0.45 µM) highlights the importance of substituent electronegativity for potency .

MAO-B Inhibition: Comparison with Chalcone Derivatives

1,4-Benzodioxan-substituted chalcones (e.g., compound 22 in ) inhibit human monoamine oxidase B (hMAO-B) with high potency (IC50 = 0.026 mM) and selectivity (>1538-fold over hMAO-A). The 1,4-benzodioxan ring forms hydrogen bonds with Tyr435, while halogen atoms (e.g., 3-Br, 4-F) enhance activity via halogen bonding .

Antifungal Activity: Comparison with 9-Methoxystrobilurin Analogs

9-Methoxystrobilurin L, initially proposed as a 1,4-benzodioxan derivative, was later identified as a 1,5-benzodioxepin. The 1,4-benzodioxan version exhibited lower antifungal activity than its dioxepin counterpart, underscoring the role of ring size in bioactivity .

Adrenergic and Serotonergic Activity: Comparison with α1D-Adrenoreceptor Antagonists

Quaglia et al. () synthesized 1,4-benzodioxan derivatives acting as α1D-adrenoreceptor antagonists and 5-HT1A agonists. Substituents like aminomethyl groups were critical for receptor affinity .

Table 1: Key Pharmacological Parameters of Selected 1,4-Benzodioxan Derivatives

Structural and Functional Insights

- Steric Effects : The 6-methyl group may hinder interactions in tightly packed enzyme active sites (e.g., FAK) but improve metabolic stability.

- Bioavailability : The 1,4-benzodioxan core is associated with favorable pharmacokinetics, as seen in antihypertensive agents .

Preparation Methods

Epoxide Ring-Opening with Methyl-Substituted Catechol

A foundational method involves reacting 6-methylcatechol with epichlorohydrin or glycidyl tosylate. In a representative procedure, monobenzyl-protected 6-methylcatechol (compound 11) undergoes nucleophilic attack by epichlorohydrin in dimethylformamide (DMF) with sodium hydride as a base at 100°C for 1 hour. The resulting epoxide intermediate (compound 12) is hydrogenated using palladium on carbon (Pd-C) in methanol to remove the benzyl group, yielding 2-hydroxymethyl-6-methyl-1,4-benzodioxane.

Critical Reaction Parameters :

Alternative Glycidyl Tosylate Route

Glycidyl tosylate offers improved leaving-group ability compared to epichlorohydrin. Reaction with 6-methylcatechol in DMF at room temperature for 4–6 hours generates the benzodioxane ring with a hydroxymethyl group at position 2. Subsequent catalytic hydrogenation (Pd-C, H₂) cleaves protecting groups, affording the target compound in 65–75% yield.

Functionalization and Protecting Group Strategies

Hydroxymethyl Group Activation

The hydroxymethyl group at position 2 is pivotal for further derivatization. Conversion to a chloromethyl intermediate via treatment with thionyl chloride in pyridine (100°C, 1–4 hours) enables nucleophilic displacement reactions. For instance, reaction with phthalimide potassium salt in DMF at reflux yields phthalimido-methyl derivatives, which are hydrolyzed to primary amines using hydrazine hydrate.

Example Protocol :

-

Chlorination : 2-Hydroxymethyl-6-methyl-1,4-benzodioxane + SOCl₂ → 2-chloromethyl-6-methyl-1,4-benzodioxane.

-

Phthalimide Substitution : Chloromethyl intermediate + phthalimide K⁺ → phthalimido-methyl derivative.

-

Amine Liberation : Hydrazine hydrate in methanol → 2-aminomethyl-6-methyl-1,4-benzodioxane.

Methyl Group Introduction via Alkylation

The 6-methyl substituent is introduced early in the synthesis by starting with 6-methylcatechol. Alternative routes alkylate pre-formed benzodioxanes using methyl iodide or dimethyl sulfate, though these methods risk over-alkylation and require stringent temperature control.

Stereochemical Considerations and Resolution

While 2-hydroxymethyl-6-methyl-1,4-benzodioxane lacks chiral centers, related benzodioxane derivatives often require enantiomeric resolution. Techniques such as chiral HPLC (Phenomenex Lux Cellulose-1 column, n-hexane/IPA mobile phase) or diastereomeric salt formation with chiral amines (e.g., 1-phenylethylamine) are employed for optically pure intermediates.

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

Purification via silica gel chromatography (n-hexane/ethyl acetate, 6:1) achieves >95% purity, as verified by TLC.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Epichlorohydrin cyclization | 68 | 97 | Scalability |

| Glycidyl tosylate route | 75 | 95 | Mild conditions |

| Phthalimide displacement | 82 | 98 | Amenable to amine derivatives |

Industrial-Scale Adaptations and Challenges

Patent literature highlights Pd-catalyzed hydrogenation as a bottleneck due to catalyst cost and filtration difficulties. Substituting Pd(OH)₂/C for Pd-C reduces metal leaching and improves recyclability. Additionally, continuous-flow reactors minimize side reactions during epoxide formation .

Q & A

Q. What synthetic methodologies are commonly employed for 2-Hydroxymethyl 6-methyl 1,4-benzodioxan derivatives?

Synthesis typically involves functionalizing the 1,4-benzodioxan core via nucleophilic substitution or condensation reactions. For example, 2-carboxamide derivatives are synthesized using norbornadiene and i-butyl perbenzoate under controlled conditions . Substitutions at the 6-position (e.g., methyl groups) are achieved via regioselective alkylation or Friedel-Crafts reactions. Reaction optimization includes solvent selection (e.g., dichloromethane or ethanol) and catalysts (e.g., Lewis acids) to enhance yield and purity. Post-synthesis purification often employs column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for structural characterization of 1,4-benzodioxan derivatives?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the methyl group at C6 and hydroxymethyl at C2 show distinct splitting patterns in H NMR .

- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm for hydroxymethyl) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, critical for verifying synthetic products .

Q. How are preliminary biological activities of 1,4-benzodioxan derivatives screened?

Initial screens focus on receptor binding assays (e.g., α1D-adrenoreceptor antagonism) and cytotoxicity profiling. For example:

- Receptor Binding : Radioligand displacement assays using H-prazosin to measure IC values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., A549 lung carcinoma) to determine growth inhibition .

Advanced Research Questions

Q. How do computational and experimental thermochemical data for 1,4-benzodioxan derivatives compare?

Experimental enthalpies of formation () are derived from static bomb calorimetry (e.g., for 1,4-benzodioxan) . Computational methods (DFT, B3LYP/6-311++G(d,p)) predict using isodesmic reactions, achieving <5% deviation from experimental values. Discrepancies arise from approximations in solvation energy and van der Waals interactions, necessitating hybrid experimental-computational validation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Multi-parametric Analysis : Cross-validate receptor binding data with functional assays (e.g., cAMP inhibition for adrenoceptors) .

- Structural Optimization : Modify substituent steric/electronic profiles (e.g., replacing methyl with bulkier groups) to enhance selectivity and reduce off-target effects .

- In Silico Docking : Use AutoDock or Schrödinger to model ligand-receptor interactions, identifying key residues (e.g., Asp106 in α1D-adrenoreceptor) for structure-activity refinement .

Q. How does molecular conformation affect the biological activity of 1,4-benzodioxan derivatives?

Rotational spectroscopy and DFT reveal that non-planar conformations (e.g., twisted dioxan ring in excited states) enhance interactions with hydrophobic receptor pockets. For example, increased puckering in the electronically excited state improves binding to FAK (focal adhesion kinase) by aligning the hydroxymethyl group with catalytic residues .

Q. What advanced computational approaches are used to design 1,4-benzodioxan-based antitumor agents?

- Molecular Dynamics (MD) : Simulate ligand-FAK complexes to assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .

- QSAR Modeling : Relate substituent electronegativity (e.g., Hammett constants) to IC values, optimizing nitroimidazole derivatives for FAK inhibition (e.g., compound 3p: IC) .

- Free Energy Perturbation (FEP) : Predict binding affinity changes upon methyl-to-fluoro substitutions .

Key Research Gaps and Recommendations

- Thermochemical Validation : Expand experimental datasets to include entropy contributions for Gibbs free energy calculations .

- In Vivo Correlations : Bridge in vitro cytotoxicity data with pharmacokinetic profiles (e.g., bioavailability of nitroimidazole derivatives) .

- Conformational Dynamics : Investigate excited-state conformations via time-resolved spectroscopy to refine docking models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.